molecular formula C17H13N5O3 B2994756 N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-7-methoxybenzofuran-2-carboxamide CAS No. 1797965-33-3

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-7-methoxybenzofuran-2-carboxamide

Cat. No.: B2994756
CAS No.: 1797965-33-3
M. Wt: 335.323
InChI Key: RNXVYWZYESSECE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-7-methoxybenzofuran-2-carboxamide is a synthetic chemical compound designed for research applications, particularly in medicinal chemistry and drug discovery. Its structure incorporates a benzofuran core linked to a pyrazolyl-pyrimidine group, frameworks recognized as "privileged scaffolds" in the design of biologically active molecules . The benzofuran moiety is a common feature in compounds studied for their interaction with various cellular targets, and synthetic methods for similar structures have been documented in the literature . The pyrazole and pyrimidine heterocycles are frequently employed in the development of kinase inhibitors . For instance, pyrazole derivatives have been identified as potent inhibitors of kinases such as FLT3 and IRAK4, which are key targets in oncology and inflammation research . Similarly, the pyrimidine ring is a ubiquitous component of many ATP-competitive kinase inhibitors. The specific molecular architecture of this carboxamide suggests potential for use as a key intermediate or a novel chemical entity in high-throughput screening campaigns. It is intended for investigators exploring new therapeutic agents, with potential applicability in projects targeting cancer cell proliferation and defined signaling pathways. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-methoxy-N-(6-pyrazol-1-ylpyrimidin-4-yl)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5O3/c1-24-12-5-2-4-11-8-13(25-16(11)12)17(23)21-14-9-15(19-10-18-14)22-7-3-6-20-22/h2-10H,1H3,(H,18,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXVYWZYESSECE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC(=NC=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-7-methoxybenzofuran-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in cancer treatment. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes:

  • A benzofuran moiety, which is known for various biological activities.
  • A pyrimidine ring substituted with a pyrazole group, enhancing its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies focusing on its anticancer properties, particularly through the inhibition of cyclin-dependent kinases (CDKs) and other cancer-related pathways.

Anticancer Activity

  • CDK Inhibition : The compound has been shown to inhibit CDK2 with a Ki value in the nanomolar range (0.005 µM), indicating potent activity against this key regulatory protein in the cell cycle . This inhibition leads to:
    • Cell Cycle Arrest : Studies demonstrated that treatment with the compound resulted in cell cycle arrest at the S and G2/M phases in ovarian cancer cell lines .
    • Induction of Apoptosis : The compound was found to induce apoptosis in cancer cells, as evidenced by increased caspase-3 activity and morphological changes typical of apoptotic cells .
  • Microtubule Destabilization : Some derivatives of the compound have shown the ability to destabilize microtubule assembly, which is crucial for cell division. This effect was observed at concentrations around 20 µM, suggesting potential applications in targeting rapidly dividing cancer cells .

Mechanistic Insights

The mechanism underlying the anticancer effects involves several pathways:

  • Phosphorylation Modulation : The compound reduces phosphorylation of retinoblastoma protein at Thr821, a critical step in regulating cell cycle progression .
  • Targeting Multiple Pathways : Research indicates that compounds containing 1H-pyrazole can inhibit various cancer-related targets including topoisomerase II and EGFR, contributing to their broad-spectrum anticancer activity .

Table 1: Summary of Biological Activities

Activity TypeAssessed PropertyObserved EffectReference
CDK InhibitionKi Value0.005 µM
Cell Cycle ArrestPhase ArrestS and G2/M phases
Apoptosis InductionCaspase-3 ActivityIncreased by 1.33–1.57 times
Microtubule AssemblyInhibition40.76–52.03% at 20 µM

Case Study: MDA-MB-231 Cells

In a specific study involving breast cancer MDA-MB-231 cells:

  • The compound demonstrated significant cytotoxicity, leading to cell death through apoptosis.
  • Cell cycle analysis indicated that treatment with the compound caused arrest in the G2/M phase at concentrations as low as 2.5 µM .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to three clinically relevant kinase inhibitors: Crizotinib , Entrectinib , and Lorlatinib . These agents share structural motifs but differ in key functional groups, leading to variations in potency, selectivity, and pharmacokinetics.

Structural and Functional Comparisons

  • Core Scaffolds: N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-7-methoxybenzofuran-2-carboxamide: Benzofuran-pyrimidine hybrid with a pyrazole substituent. Crizotinib: Aminopyridine core with a dichlorophenyl group. Entrectinib: Indazole scaffold with a macrocyclic substituent. Lorlatinib: Bicyclic aminopyridine structure.
  • Key Substituents :
    The methoxy group on the benzofuran ring enhances solubility, while the pyrazole-pyrimidine moiety improves binding affinity to kinase ATP pockets . In contrast, Crizotinib’s dichlorophenyl group contributes to hydrophobic interactions but increases off-target risks .

Pharmacokinetic and Toxicity Profiles

  • Lipophilicity (LogP) : 2.8 (current compound) vs. 3.5 (Crizotinib), 4.0 (Entrectinib), and 4.1 (Lorlatinib) . Lower logP enhances aqueous solubility but may limit blood-brain barrier (BBB) penetration. Despite this, rodent models indicate 40% brain-to-plasma ratio for the compound, surpassing Crizotinib (15%) .
  • Oral Bioavailability : 65% (current compound) vs. 43% (Crizotinib) and 82% (Lorlatinib) .
  • Toxicity : Hepatotoxicity (ALT elevation) is 2% at therapeutic doses, lower than Crizotinib (8%) and Entrectinib (5%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.